tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride
Description
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride is a bicyclic carbamate derivative characterized by an octahydrocyclopenta[c]pyrrol ring system fused with a methylcarbamate group protected by a tert-butyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structural complexity, including stereochemical features and bicyclic rigidity, distinguishes it from simpler carbamate derivatives .
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
InChI Key |
DAZPSWYTPLDMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate cyclopentane derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include a fused bicyclic system (cyclopenta[c]pyrrol) and a tert-butyl carbamate group. Below is a comparative analysis with analogous compounds:
Key Observations :
- Bicyclic vs. Monocyclic Systems: The target compound’s fused bicyclic system (cyclopenta[c]pyrrol) provides greater conformational rigidity compared to monocyclic pyrrolidine derivatives (e.g., BD768536 or 1820575-70-9) . This rigidity may enhance binding specificity in enzyme inhibition.
- Substituent Effects : Hydroxyl (1820575-70-9) or methoxy (compound 296) groups improve aqueous solubility, whereas methyl groups (BD768536) increase lipophilicity .
Biological Activity
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride is a synthetic organic compound notable for its unique molecular structure and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and protein interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 276.80 g/mol. The IUPAC name is tert-butyl N-[[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl]carbamate , indicating the presence of a tert-butyl group, a carbamate moiety, and an octahydrocyclopenta[c]pyrrole structure. The steric hindrance provided by the tert-butyl group is crucial for its biological interactions, as it influences binding affinities to various enzymes and receptors .
The biological activity of this compound primarily stems from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), which plays a pivotal role in various signaling pathways associated with cancer and other diseases .
- Hydrogen Bonding : The carbamate moiety can form hydrogen bonds with target molecules, modulating their activity and potentially leading to therapeutic effects .
Research Findings
Recent studies have explored the compound's biological activity through various assays:
- Binding Affinity Studies : Research indicates that the steric hindrance introduced by the tert-butyl group enhances the compound's binding affinity to SHP2 and other target proteins. This interaction may result in altered enzymatic activity, providing a basis for therapeutic applications .
- Case Studies : In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on SHP2 activity, suggesting potential use in treatments targeting diseases where SHP2 is implicated .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-Methyl-N-(octahydrocyclopenta[c]pyrrol-3a-yl)methylamine | C12H23N | Lacks carbamate functionality |
| tert-Butyl N-(methyl)carbamate | C5H11NO2 | Simpler structure; lacks octahydrocyclopenta component |
| Cyclopentyl methylcarbamate | C8H15NO2 | Related structure but without steric hindrance |
This table illustrates how the structural features of this compound contribute to its distinct biological activity compared to other compounds.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further research in drug development:
- Therapeutic Applications : Due to its potential as an allosteric inhibitor, there is ongoing interest in exploring its role in treating cancers and other diseases linked to SHP2 dysregulation .
- Precursor in Synthesis : The compound may serve as a precursor for synthesizing new derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Q & A
Q. Table 1: Stability Profile in Aqueous Buffers
| pH | Temperature | Degradation (%) | Major Degradant |
|---|---|---|---|
| 1.2 | 25°C | <5% | None detected |
| 7.4 | 40°C | 15% | tert-Butanol |
| 12 | 40°C | 30% | Free amine |
| Data from and . |
Q. Table 2: Biological Activity of Stereoisomers
| Configuration | Target Protein | IC₅₀ (nM) | Reference |
|---|---|---|---|
| (3aS,6aR) | σ Receptor | 12 ± 3 | |
| (3aR,6aS) | σ Receptor | 130 ± 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
